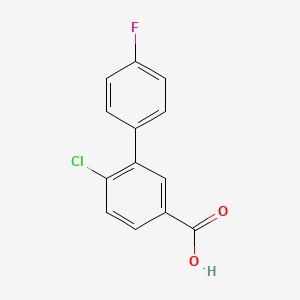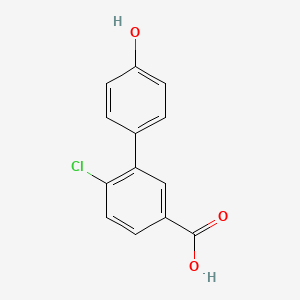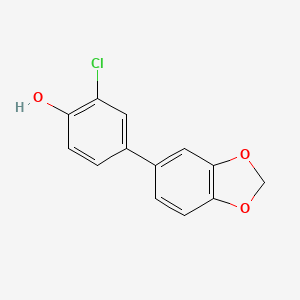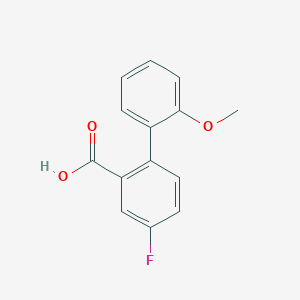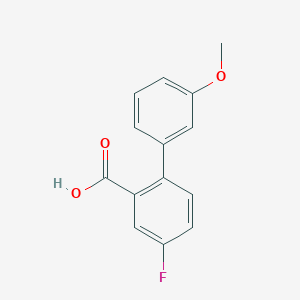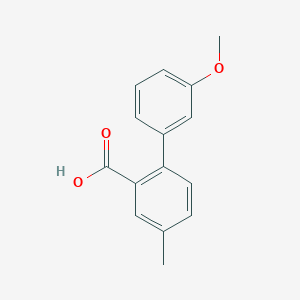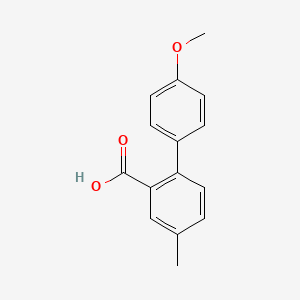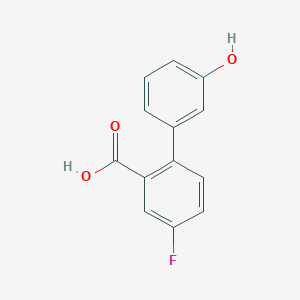
3-(3,4-Dimethoxyphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dimethoxyphenyl)phenol, 95% (also known as 3,4-dimethoxybenzyl alcohol) is an organic compound belonging to the group of phenols. It is a white crystalline solid with a melting point of about 124°C. It is a component of many natural products, such as essential oils, and is also used as a reagent in organic synthesis. This compound has been widely studied for its biological activities and pharmacological properties, as well as its potential applications in medicine and industry.
Mechanism of Action
The exact mechanism of action of 3-(3,4-Dimethoxyphenyl)phenol, 95% is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). In addition, it is believed to have anti-inflammatory and anti-oxidant activities by scavenging free radicals and inhibiting the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3,4-Dimethoxyphenyl)phenol, 95% have been studied in various in vitro and in vivo studies. In vitro studies have demonstrated that this compound has anti-inflammatory, anti-oxidant, anti-bacterial, and anti-fungal activities. Furthermore, in vivo studies have shown that it can reduce inflammation and pain in animals.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(3,4-Dimethoxyphenyl)phenol, 95% in laboratory experiments is that it is a relatively inexpensive and easily obtainable compound. In addition, it is highly soluble in a variety of organic solvents, making it easy to work with in the laboratory. However, one of the limitations of using this compound in laboratory experiments is that it is highly volatile and has a low boiling point, which can make it difficult to handle and store.
Future Directions
The potential applications of 3-(3,4-Dimethoxyphenyl)phenol, 95% are still being explored, and there are many possible future directions for research. These include further studies on its anti-cancer effects, its potential to inhibit the growth of certain types of cancer cells, and its ability to act as an antioxidant. In addition, further studies are needed to investigate its potential to be used as a therapeutic agent for the treatment of various diseases, such as inflammation, pain, and cancer. Finally, further research is needed to investigate the mechanism of action of this compound and to identify potential new uses for it in medicine and industry.
Synthesis Methods
3-(3,4-Dimethoxyphenyl)phenol, 95% can be synthesized by a variety of methods, including the reaction of 3,4-dimethoxybenzaldehyde with sodium hydroxide or by the reaction of 3,4-dimethoxybenzyl chloride with potassium hydroxide. The reaction of 3,4-dimethoxybenzaldehyde with sodium hydroxide is the most common method used to synthesize 3-(3,4-dimethoxyphenyl)phenol, 95%.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)phenol, 95% has been widely studied in scientific research due to its various biological activities and pharmacological properties. For example, it has been reported to have anti-inflammatory, anti-oxidant, anti-bacterial, and anti-fungal activities. In addition, it has been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Furthermore, it has been studied for its anti-cancer effects and its potential to inhibit the growth of certain types of cancer cells.
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-16-13-7-6-11(9-14(13)17-2)10-4-3-5-12(15)8-10/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVVIXRPCYFXJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653508 |
Source


|
| Record name | 3',4'-Dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)phenol | |
CAS RN |
1175871-36-9 |
Source


|
| Record name | 3',4'-Dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

